Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl)-
Overview
Description
Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl)- is a synthetic organic compound that features a unique structure combining a benzodioxole moiety and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl)- typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the condensation of catechol with formaldehyde.
Oxadiazole Ring Formation: The oxadiazole ring is formed by reacting hydrazine derivatives with carboxylic acids or their derivatives under cyclization conditions.
Coupling Reaction: The final step involves coupling the benzodioxole intermediate with the oxadiazole ring using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the benzodioxole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl)- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential anticancer properties due to its ability to induce apoptosis in cancer cells.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl)- exerts its effects involves:
Molecular Targets: The compound targets specific proteins and enzymes involved in cell cycle regulation and apoptosis.
Pathways Involved: It modulates pathways such as the tubulin polymerization pathway, leading to mitotic blockade and cell death.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)acetamide: This compound shares the benzodioxole moiety but differs in the attached functional groups.
1-(1,3-benzodioxol-5-yl)-2-butanamine: Another compound with a benzodioxole structure, used in different therapeutic contexts.
Uniqueness
Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl)- is unique due to its combination of the benzodioxole and oxadiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-6(15)12-11-14-13-10(18-11)7-2-3-8-9(4-7)17-5-16-8/h2-4H,5H2,1H3,(H,12,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEDTIBSDLMYFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40232686 | |
Record name | Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40232686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83805-44-1 | |
Record name | Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083805441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40232686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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